4-Aminomethyl-3-chloro-phenol hydrochloride
Description
4-Aminomethyl-3-chloro-phenol hydrochloride is a phenolic derivative featuring an aminomethyl (-CH₂NH₂) group at the para position and a chlorine substituent at the meta position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Inferred Molecular Formula: C₇H₉Cl₂NO (based on substituent positions: phenol backbone + -CH₂NH₂·HCl and -Cl). Molecular Weight: ~193.9 g/mol (calculated).
Properties
IUPAC Name |
4-(aminomethyl)-3-chlorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPTROALRFQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-3-chloro-phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorophenol as the starting material.
Aminomethylation: The 3-chlorophenol undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-3-chloro-phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-aminomethyl-3-chloro-phenol hydrochloride exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance issues in clinical settings .
Anticancer Properties
A notable application of this compound is in the synthesis of anticancer drugs. Its derivatives have been investigated for their potential to inhibit tumor growth. For instance, the synthesis method involving continuous flow microchannel reactors has improved yields and purity, enhancing the feasibility of large-scale production for therapeutic use .
Corrosion Inhibition
This compound has also been explored as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies demonstrate that it effectively reduces corrosion rates, making it valuable in industrial applications where metal protection is critical .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for various chemical assays. Its ability to form stable complexes with metal ions allows for the detection and quantification of these ions in different samples .
Material Science
The compound's properties lend themselves to applications in material science, particularly in developing coatings and polymers that require enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development .
Case Study 2: Corrosion Inhibition
Research investigating the corrosion inhibition performance of this compound showed a significant reduction in corrosion rates of mild steel in hydrochloric acid solutions, suggesting its practical application in protecting industrial equipment from corrosion damage .
Mechanism of Action
The mechanism of action of 4-Aminomethyl-3-chloro-phenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenolic and chloro groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with selected hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Synthesis Yield (if available) |
|---|---|---|---|---|
| 4-Aminomethyl-3-chloro-phenol HCl | C₇H₉Cl₂NO (inferred) | ~193.9 | Phenol, -CH₂NH₂ (para), -Cl (meta) | N/A |
| 2-Amino-5-Methylphenol HCl (Compound 4a) | C₇H₁₀ClNO | 159.45 | Phenol, -NH₂ (ortho), -CH₃ (para) | 50.8% (via acid hydrolysis) |
| 2-(4-(Aminomethyl)phenyl)acetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Phenylacetic acid, -CH₂NH₂ (para) | N/A |
| 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid HCl | C₈H₈Cl₂FNO₂ | 240.06 | -Cl (para), -F (meta), amino acetic acid backbone | N/A |
| {[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl | C₁₀H₁₀Cl₂N₂O | 245.1 | Isoxazole ring, -Cl (para) | N/A |
Key Observations :
- Substituent Effects: The target compound's phenol group contrasts with phenylacetic acid () or isoxazole derivatives (), which may influence acidity, solubility, and reactivity.
- Halogen Variation: Compared to 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid HCl (), the absence of fluorine in the target compound may reduce electronegativity and alter binding affinity in biological systems.
- Synthesis Complexity: 2-Amino-5-Methylphenol HCl () is synthesized via acid hydrolysis with moderate yield (50.8%), suggesting similar methods might apply to the target compound.
Biological Activity
4-Aminomethyl-3-chloro-phenol hydrochloride (CAS No. 2418727-24-7) is a compound of significant interest in both organic synthesis and biological research. Its structure features an aminomethyl group and a chloro substituent on a phenolic ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound has the molecular formula and exhibits properties typical of phenolic compounds. The presence of the chloro group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the phenolic hydroxyl group can donate protons or participate in redox reactions. These interactions may modulate enzyme activities, receptor functions, and signal transduction pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancer cells. For instance, one study reported that this compound reduced cell viability in A549 lung cancer cells significantly at concentrations above 100 µM . The exact pathways remain under investigation but may involve modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders and cancer treatment. For example, it has shown promise as a selective inhibitor of certain kinases that play critical roles in cell signaling.
Study on Antimicrobial Activity
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of pathogens. The results showed that at concentrations as low as 25 µg/mL, the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .
Study on Anticancer Properties
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that treatment with the compound led to a significant decrease in cell viability in both A549 (lung cancer) and MCF-7 (breast cancer) cells after 48 hours of exposure at concentrations exceeding 100 µM. The study highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Variation | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| 4-Aminomethyl-2-chloro-phenol | Chlorine at position 2 | 25 | Antimicrobial |
| 4-Aminomethyl-3-bromo-phenol | Bromine instead of chlorine | 30 | Antimicrobial |
| 4-Aminomethyl-3-fluoro-phenol | Fluorine instead of chlorine | 35 | Antimicrobial |
| 4-Aminomethyl-3-chloro-phenol | Reference Compound | 12.5 | Anticancer |
Q & A
Q. What are the recommended analytical techniques to confirm the purity and structural identity of 4-Aminomethyl-3-chloro-phenol hydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is ideal for assessing purity, especially given the compound's aromatic and chlorinated structure. Pair with Nuclear Magnetic Resonance (NMR) for structural confirmation:
- ¹H NMR : Focus on the aminomethyl (-CH2NH2) proton signals (~δ 3.0–4.0 ppm) and phenolic -OH (broad peak at δ ~5–6 ppm, exchangeable with D2O).
- ¹³C NMR : Identify the chloro-substituted aromatic carbons (δ ~120–140 ppm) and the aminomethyl carbon (~δ 40–50 ppm).
- Cross-validate using Fourier-Transform Infrared Spectroscopy (FTIR) for characteristic N-H (3300–3500 cm⁻¹) and O-H (phenolic, ~3200–3600 cm⁻¹) stretches .
Q. How can researchers safely handle this compound given its potential toxicity?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to its structural similarity to nephrotoxic analogs (e.g., ≥0.05 mM induced nephrotoxicity in Fischer 344 rats) .
- Waste Disposal : Follow EPA guidelines for halogenated phenolic compounds. Neutralize with sodium bicarbonate before disposal to minimize environmental impact .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how can discrepancies in DFT results be resolved?
Methodological Answer:
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for halogenated phenolic compounds?
Methodological Answer:
- Systematic SAR Analysis : Compare this compound with analogs (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) to isolate the role of substituent positions. Use in vitro assays (e.g., cytotoxicity in HEK293 cells) with standardized protocols .
- Data Normalization : Control for batch-to-batch purity variations (HPLC ≥98%) and solvent effects (DMSO vs. saline). Apply statistical tools (ANOVA with post-hoc Tukey tests) to identify significant bioactivity differences .
Q. What strategies optimize the stability of this compound in aqueous formulations for pharmacological studies?
Methodological Answer:
- pH Optimization : Maintain pH 5–6 to prevent dehydrohalogenation (common in chlorophenols). Use phosphate or citrate buffers for buffering capacity without catalyzing degradation .
- Lyophilization : Prepare lyophilized powders under inert gas (N2) to avoid oxidation. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
